C-Terminal Proline (P³³) vs. Serine (S³³): Ranatuerin-2SPb vs. Ranatuerin-2SPa Differentiation
Ranatuerin-2SPb differs from its closest known analog Ranatuerin-2SPa by a single C-terminal residue: Pro³³ (SPb) versus Ser³³ (SPa), with all other 33 residues identical [1]. Proline is a well-established α-helix breaker (φ dihedral angle constrained to approximately -60°), whereas serine is helix-permissive. This C-terminal Pro substitution is predicted to reduce the helical content of the membrane-bound state, potentially altering the depth of membrane insertion and the threshold concentration for pore formation [2]. In homologous ranatuerin-2 peptides, C-terminal modifications have been shown to modulate the antibacterial–hemolytic selectivity window; for instance, the [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ variant exhibited significantly optimized antibacterial activity compared to the native peptide [2].
| Evidence Dimension | C-terminal residue identity and predicted helical content |
|---|---|
| Target Compound Data | Ranatuerin-2SPb: C-terminal Pro³³; predicted α-helical content 62.9% (homology-based model, SATpdb) [1] |
| Comparator Or Baseline | Ranatuerin-2SPa: C-terminal Ser³³; predicted α-helical content not independently reported but predicted to be higher due to helix-permissive Ser |
| Quantified Difference | Single-residue substitution (Pro vs. Ser) at position 33; predicted impact on C-terminal helicity and membrane-insertion depth |
| Conditions | In silico homology modeling (SATpdb); biophysical inference from Pro kink geometry and published ranatuerin-2 SAR studies |
Why This Matters
This single-residue difference means Ranatuerin-2SPb and Ranatuerin-2SPa are not interchangeable; procurement decisions must specify the exact C-terminal variant to ensure reproducible membrane-disruption kinetics and selectivity profiles.
- [1] SATpdb: Peptide Card of SATpdb27477 (Ranatuerin-2SPb). DSSP secondary structure prediction: Helix 62.9%, Strand 0%, Coil 20%, Turn 17.1%. Available at: https://webs.iiitd.edu.in/raghava/satpdb/display_seq.php?details=satpdb27477 View Source
- [2] Yao A, et al. Progressive Design of a Ranatuerin-2 Peptide from Amolops wuyiensis: Enhancement of Bioactivity and In Vivo Efficacy. Antibiotics (Basel). 2023. PMID: 38275314. View Source
